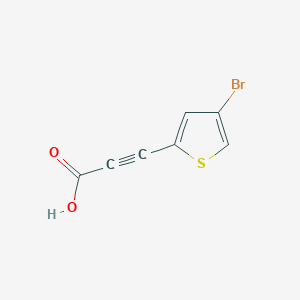
3-Butoxy-5-chlorothiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butoxy-5-chlorothiophene-2-carboxylic acid is an organic compound with the molecular formula C9H11ClO3S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a butoxy group at the 3-position and a chlorine atom at the 5-position of the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butoxy-5-chlorothiophene-2-carboxylic acid typically involves the functionalization of thiophene derivatives. One common method is the chlorination of 3-butoxythiophene-2-carboxylic acid using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Butoxy-5-chlorothiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether solvents.
Substitution: Nucleophiles like amines or thiols; reactions may require a base such as triethylamine and are conducted in solvents like dichloromethane.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Amino or thiol derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-Butoxy-5-chlorothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3-Butoxy-5-chlorothiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the butoxy and chlorine substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
5-Chlorothiophene-2-carboxylic acid: Lacks the butoxy group, which may result in different chemical and biological properties.
3-Chlorothiophene-2-carboxylic acid: Similar structure but without the butoxy group, leading to variations in reactivity and applications.
Uniqueness
3-Butoxy-5-chlorothiophene-2-carboxylic acid is unique due to the presence of both the butoxy and chlorine substituents, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various research and industrial purposes.
Propiedades
Fórmula molecular |
C9H11ClO3S |
|---|---|
Peso molecular |
234.70 g/mol |
Nombre IUPAC |
3-butoxy-5-chlorothiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H11ClO3S/c1-2-3-4-13-6-5-7(10)14-8(6)9(11)12/h5H,2-4H2,1H3,(H,11,12) |
Clave InChI |
AFFLLPWDOFCDES-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C(SC(=C1)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B12066868.png)
![2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-1,8-dihydropurin-6-one](/img/structure/B12066891.png)
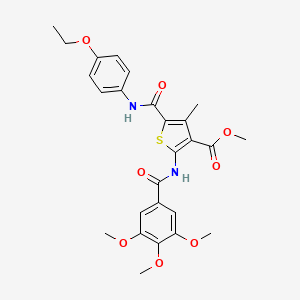
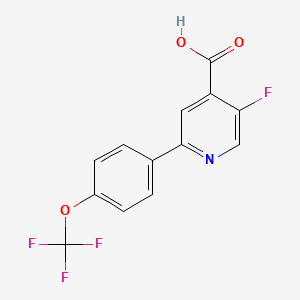


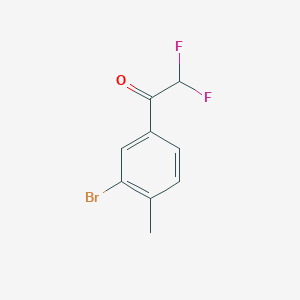

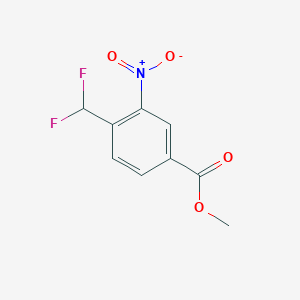
![3-[4-(4-Chlorothiophenoxy)lphenyl]-1H-pyrazole](/img/structure/B12066924.png)
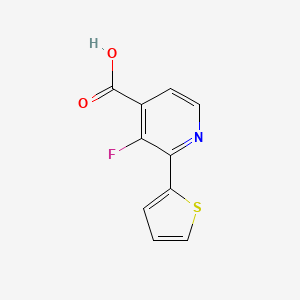

![Propanamide, 3-[[(heptadecafluorooctyl)sulfonyl]methylamino]-](/img/structure/B12066933.png)
